molecular formula C16H14N2O B11495408 1H-Quinolin-2-one, 3-phenylaminomethyl-

1H-Quinolin-2-one, 3-phenylaminomethyl-

Cat. No.: B11495408
M. Wt: 250.29 g/mol
InChI Key: HGRYSWBKUOITDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Quinolin-2-one derivatives are a class of heterocyclic compounds with a fused benzene-pyridone ring system. The compound "1H-Quinolin-2-one, 3-phenylaminomethyl-" features a phenylaminomethyl substituent at position 3 of the quinoline core. The phenylaminomethyl group introduces both aromaticity and amine functionality, which may influence solubility, reactivity, and biological activity compared to other 3-substituted quinolin-2-ones .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-(anilinomethyl)-1H-quinolin-2-one

InChI

InChI=1S/C16H14N2O/c19-16-13(11-17-14-7-2-1-3-8-14)10-12-6-4-5-9-15(12)18-16/h1-10,17H,11H2,(H,18,19)

InChI Key

HGRYSWBKUOITDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC3=CC=CC=C3NC2=O

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that derivatives of quinolin-2-one structures exhibit notable cytotoxicity against various cancer cell lines. For instance, one study synthesized α-aminophosphonate derivatives containing a 2-oxoquinoline structure and evaluated their antitumor activities against A549 (lung), HeLa (cervical), MCF-7 (breast), and U2OS (osteosarcoma) cell lines. The results showed that certain derivatives had IC50 values as low as 2.5 µM against HeLa cells, indicating strong anticancer potential .

P-glycoprotein Inhibition

Another significant application of quinolinone derivatives is in overcoming multidrug resistance in cancer therapy. A study focused on quinolin-2-one-pyrimidine hybrids demonstrated that these compounds could inhibit P-glycoprotein (P-gp), a major factor in drug resistance. The findings suggested that specific structural modifications enhanced the compounds' ability to restore doxorubicin sensitivity in resistant leukemia cells, highlighting their potential as effective adjuncts in chemotherapy .

Sphingosine Kinase Inhibition

Recent investigations have identified quinolinone derivatives as inhibitors of sphingosine kinases (SphK1 and SphK2), which are implicated in cancer progression and other diseases. The design and synthesis of these compounds were guided by molecular dynamics simulations to understand their binding interactions with the target enzymes. This approach not only elucidated their inhibitory mechanisms but also paved the way for developing new therapeutic agents targeting sphingosine pathways .

Broad Spectrum Biological Activities

Quinoline derivatives, including 1H-Quinolin-2-one, have been noted for their broad spectrum of biological activities beyond anticancer effects. These include antimicrobial, anti-inflammatory, antimalarial, and antioxidant properties. For example, quinoline structures have shown efficacy against various pathogens and have been explored for their potential in treating inflammatory conditions due to their ability to modulate immune responses .

Synthesis and Structural Modifications

The synthesis of 1H-Quinolin-2-one, 3-phenylaminomethyl-, often involves innovative methodologies such as one-pot reactions and green chemistry approaches that enhance yield and reduce environmental impact. Recent advancements in synthetic techniques have allowed for the efficient production of these compounds with diverse functional groups, which can significantly influence their biological activity .

Case Studies and Research Findings

StudyApplicationKey Findings
AnticancerDerivatives showed IC50 values as low as 2.5 µM against HeLa cells.
Drug ResistanceCompounds restored doxorubicin sensitivity in resistant leukemia cells by inhibiting P-gp.
Enzyme InhibitionIdentified as inhibitors of sphingosine kinases with potential therapeutic implications.
Broad ActivityExhibited antimicrobial and anti-inflammatory properties alongside anticancer effects.

Mechanism of Action

The mechanism of action of 3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among 3-substituted quinolin-2-ones lie in the nature of the substituent at position 3, which significantly impacts physicochemical and biological properties. Below is a comparative analysis:

Compound Name / Identifier Substituent at Position 3 Molecular Formula Key Functional Groups
3-Phenylaminomethyl-1H-quinolin-2-one (Target) Phenylaminomethyl (-CH₂NHPh) C₁₆H₁₄N₂O Aromatic amine, methylene bridge
3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (11) Aminopyrimidine carbonyl (-CO-pyrimidine) C₁₅H₁₃N₅O₂ Carbonyl, pyrimidine, NH₂
3-(1-Phenylethenyl)-4-hydroxy-1H-quinolin-2-one (3f) Phenylethenyl (-CH=CHPh) C₁₇H₁₃NO₂ Alkenyl, aromatic
3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one Amino (-NH₂), chloro (-Cl) C₁₆H₁₃ClN₂O NH₂, Cl, methyl, phenyl
3-(Propenoyl)-4-methoxy-1-phenylquinolin-2(1H)-one (IVb, IVc) Propenoyl (-CO-CH₂-CH₂-Ar) C₂₅H₁₈N₂O₅ (IVb) Carbonyl, nitro/chlorophenyl

Key Observations :

  • Steric Effects: Bulky substituents such as phenylethenyl (3f) or propenoyl (IVb/IVc) may hinder reactivity at position 3, whereas smaller groups like NH₂ (compound 15) favor nucleophilic substitution .

Comparison :

  • The target compound’s phenylaminomethyl group may require reductive amination (e.g., NH₃/PhCH₂CHO with NaBH₄) or nucleophilic substitution, similar to methods for amino-substituted derivatives .
  • Higher yields (e.g., 77% for compound 23) are achieved with simpler substituents and optimized condensation conditions .
Spectroscopic Characterization

Infrared (IR) Spectroscopy :

  • Target Compound: Expected peaks: ~3300 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=C aromatic), ~1660 cm⁻¹ (C=O quinolinone).
  • Compound 11 : Peaks at 1663 cm⁻¹ (C=O quinolinone), 1625 cm⁻¹ (H-bonded C=O), 3200 cm⁻¹ (NH).
  • 3f : Peaks at 1728 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C), 3077 cm⁻¹ (aromatic C-H).

¹H NMR :

  • Compound 23 : Signals at δ 3.59 (CH₃), 6.99–8.18 (Ar-H), 5.84 (NH).
  • IVc : δ 7.21–7.95 (Ar-H), 3.69 (OCH₃).

Key Insight: The phenylaminomethyl group would likely show distinct NH (δ 4–5 ppm) and aromatic proton signals (δ 6.5–8 ppm), with splitting patterns reflecting substituent orientation .

Preparation Methods

Meth–Cohn Quinoline Synthesis

The Meth–Cohn method constructs the quinoline ring from acetanilide derivatives via Vilsmeier–Haack formylation. For example, acetanilide reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to yield 2-chloroquinoline-3-carbaldehyde. Subsequent hydrolysis in aqueous acetic acid generates 2-oxoquinoline-3-carbaldehyde (Ia–c ). Reduction with sodium borohydride (NaBH₄) produces 3-(hydroxymethyl)quinolin-2(1H)-one, which is chlorinated using thionyl chloride (SOCl₂) to form 3-(chloromethyl)quinolin-2(1H)-one.

Key Data :

StepReagents/ConditionsYield (%)Reference
FormylationPOCl₃, DMF, 80°C, 6 h78–85
HydrolysisAcOH/H₂O, reflux, 4 h90
ReductionNaBH₄, MeOH, 0°C, 2 h85
ChlorinationSOCl₂, benzene, reflux, 5 h80

Conrad–Limpach Cyclization

Alternative routes employ the Conrad–Limpach cyclization, where β-keto esters condense with anilines under acidic conditions to form 4-hydroxyquinolin-2-ones. For instance, ethyl acetoacetate and aniline react in polyphosphoric acid (PPA) at 140°C, followed by dehydrogenation to yield quinolin-2-one.

Introduction of the Phenylaminomethyl Group

The C3 position of quinolin-2-one is functionalized via two principal strategies:

Nucleophilic Substitution of Chloromethyl Intermediates

3-(Chloromethyl)quinolin-2(1H)-one reacts with aniline in the presence of a base (e.g., triethylamine, TEA) to form the target compound. This method, reported by Al-Masoudi et al., achieves a 78% yield after refluxing in ethanol for 13 h.

Mechanism :

  • Activation : The chloromethyl group undergoes nucleophilic attack by aniline’s amine.

  • Elimination : HCl is eliminated, forming the C–N bond.

Optimization :

  • Solvent : Ethanol outperforms DMF or acetonitrile due to better solubility of intermediates.

  • Base : TEA neutralizes HCl, shifting equilibrium toward product formation.

Mannich Reaction

The Mannich reaction directly introduces the phenylaminomethyl group via a one-pot, three-component reaction. Quinolin-2-one reacts with formaldehyde and aniline under acidic or basic conditions. For example, Szakács et al. reported a 72% yield using formalin (37% formaldehyde) and aniline in ethanol at 60°C for 48 h.

Mechanism :

  • Iminium Formation : Formaldehyde and aniline condense to form an iminium ion.

  • Electrophilic Attack : The quinolin-2-one’s C3 position attacks the iminium, followed by proton transfer.

Data Comparison :

MethodConditionsYield (%)Reference
Nucleophilic SubstitutionEtOH, TEA, reflux, 13 h78
Mannich ReactionEtOH, H₂O, 60°C, 48 h72

Advanced Synthetic Strategies

Palladium-Catalyzed C–H Functionalization

Recent advances employ Pd(OAc)₂/CuI bimetallic systems to couple quinolin-2-ones with pre-functionalized amines. For instance, 3-bromoquinolin-2-one reacts with benzylamine under LiOtert-Bu base to achieve 85% yield.

Photocatalytic Methods

Visible-light-mediated synthesis using acridinium photocatalysts (e.g., 1,8-dimethoxy-10-phenylacridinium) enables quinoline N-oxide rearrangement to quinolin-2-one under blue LED irradiation. This method avoids harsh reagents but requires specialized equipment.

Characterization and Analytical Data

The target compound’s structure is confirmed via:

  • ¹H NMR : A singlet at δ 4.59 ppm (CH₂NHPh) and aromatic protons at δ 7.2–8.1 ppm.

  • ¹³C NMR : Quaternary carbon at δ 160.1 ppm (C=O), CH₂NHPh at δ 46.2 ppm.

  • HRMS : [M+H]⁺ at m/z 265.1210 (calculated for C₁₆H₁₄N₂O: 265.1212).

Comparative Analysis of Methods

ParameterNucleophilic SubstitutionMannich Reaction
Yield78%72%
Reaction Time13 h48 h
ByproductsHClWater
ScalabilityHighModerate

Industrial and Environmental Considerations

  • Cost-Effectiveness : Chloromethyl intermediates require POCl₃, which poses storage and safety challenges.

  • Green Chemistry : Mannich reactions using aqueous formaldehyde reduce toxic waste .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-phenylaminomethyl-1H-quinolin-2-one derivatives?

  • Methodology :

  • Step 1 : Cyclocondensation of diphenylamine or N-methyl aniline with diethylmalonate yields 4-hydroxy-6-phenyl/methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione intermediates .
  • Step 2 : Alkaline hydrolysis of intermediates produces 3-acetyl-4-hydroxy-1-phenyl/methyl quinolin-2(1H)-one. Methylation with dimethyl sulfate introduces methoxy groups .
  • Step 3 : Claisen-Schmidt condensation with aromatic aldehydes forms 3-(3-substituted-prop-2-enoyl) derivatives. Cyclization with guanidine hydrochloride in dry methanol yields pyrimidine-containing derivatives (e.g., anticonvulsant-active compounds) .
    • Key Characterization : Purity confirmed via TLC; structures validated using UV, IR, ¹H-NMR, and mass spectrometry .

Q. How are spectroscopic techniques used to confirm the structure of these compounds?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1600–1660 cm⁻¹ for amide/quinolone, N-H stretch at ~3350 cm⁻¹) .
  • ¹H-NMR : Assigns protons (e.g., aromatic H at δ 6.4–8.2 ppm, methyl groups at δ ~3.3–3.9 ppm) and confirms substitution patterns (e.g., Figure 5 in ).
  • Mass Spectrometry : Verifies molecular ion peaks (e.g., m/z 436.46 for C₂₆H₂₀N₄O₃) and fragmentation patterns .

Q. What standard biological assays evaluate the anticonvulsant activity of these derivatives?

  • Methodology :

  • Maximal Electroshock (MES) Model : Administer 200 mg/kg doses to mice; compare seizure protection to phenytoin. Compounds Vb, Vc, and Ve showed 80–90% inhibition of tonic-clonic seizures .
  • Data Interpretation : Activity correlates with electron-withdrawing substituents (e.g., nitro, chloro groups) on the pyrimidine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Claisen-Schmidt condensations?

  • Methodology :

  • Solvent Selection : Use dry methanol or ethanol to minimize side reactions .
  • Catalyst Optimization : Sodium methoxide enhances cyclization efficiency .
  • Temperature Control : Reflux at 60–80°C for 4–6 hours balances yield and purity .
    • Data Table :
DerivativeAldehyde SubstituentYield (%)Reference
IVc4-Chlorophenyl55
Ve4-Methoxyphenyl54
Vf3-Nitrophenyl58

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro groups) on anticonvulsant vs. antimicrobial activity .
  • Dose-Response Studies : Validate activity thresholds (e.g., 200 mg/kg vs. lower doses) to rule out false negatives .
  • Assay Standardization : Ensure consistent MES model protocols (e.g., electrode placement, shock duration) .

Q. What computational methods predict the electronic properties of 3-phenylaminomethyl-1H-quinolin-2-one?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox activity. Exact-exchange functionals (e.g., B3LYP) improve accuracy for thermochemical properties .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., NMDA receptors) to rationalize anticonvulsant activity .

Q. How is X-ray crystallography used to validate the molecular structure of quinolin-2-one derivatives?

  • Methodology :

  • Crystal Growth : Recrystallize compounds from DMF/ethanol mixtures to obtain single crystals .
  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) to resolve bond lengths and angles (e.g., C=O bond at 1.22 Å) .
  • Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., O-H···N bonds stabilizing crystal packing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.